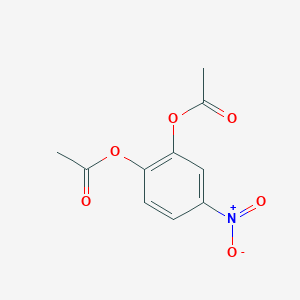
4-Nitrobenzene-1,2-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrobenzene-1,2-diyl diacetate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two acetate groups attached to a benzene ring substituted with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzene-1,2-diyl diacetate typically involves the acetylation of 4-nitrocatechol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Nitrobenzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro facilitates nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide are used under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include substituted phenols or amines depending on the nucleophile used.
科学研究应用
4-Nitrobenzene-1,2-diyl diacetate finds applications in various scientific research fields:
作用机制
The mechanism of action of 4-Nitrobenzene-1,2-diyl diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetate groups can also participate in hydrolysis reactions, releasing acetic acid and forming phenolic derivatives .
相似化合物的比较
Similar Compounds
4-Nitrocatechol: A precursor in the synthesis of 4-Nitrobenzene-1,2-diyl diacetate.
4-Nitroanisole: Similar in structure but with a methoxy group instead of acetate groups.
1,2-Dinitrobenzene: Contains two nitro groups but lacks acetate groups.
Uniqueness
Its ability to undergo both electrophilic and nucleophilic aromatic substitution reactions makes it versatile in synthetic chemistry .
属性
CAS 编号 |
36383-33-2 |
|---|---|
分子式 |
C10H9NO6 |
分子量 |
239.18 g/mol |
IUPAC 名称 |
(2-acetyloxy-4-nitrophenyl) acetate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3 |
InChI 键 |
NLAIMNFOYOGBPN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


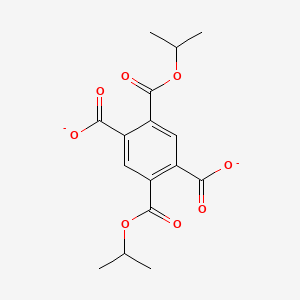
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

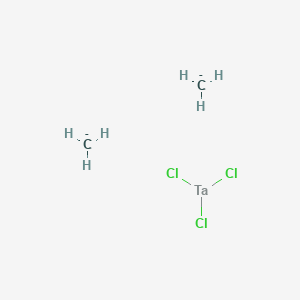

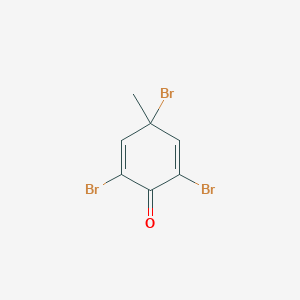
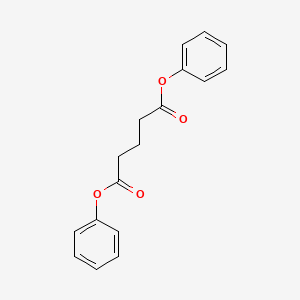
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
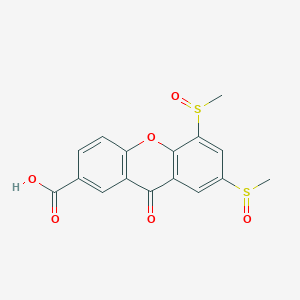

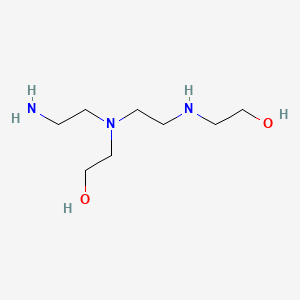
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
